molecular formula C12H9ClO B1326325 4-Methylnaphthalene-1-carbonyl chloride CAS No. 87700-67-2

4-Methylnaphthalene-1-carbonyl chloride

Cat. No.: B1326325
CAS No.: 87700-67-2
M. Wt: 204.65 g/mol
InChI Key: IXGMHYHWSPDNNS-UHFFFAOYSA-N
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Preparation Methods

4-Methylnaphthalene-1-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-methylnaphthalene with thionyl chloride (SOCl2) under reflux conditions . This reaction converts the hydroxyl group of the carboxylic acid to a chlorosulfite intermediate, which then forms the desired carbonyl chloride . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

4-Methylnaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methylnaphthalene-1-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylnaphthalene-1-carbonyl chloride involves its reactivity as an electrophile. The carbonyl carbon is highly electrophilic due to the presence of the electron-withdrawing chlorine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products . The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

4-Methylnaphthalene-1-carbonyl chloride can be compared with other carbonyl chlorides, such as benzoyl chloride and acetyl chloride. While all these compounds share similar reactivity patterns, this compound is unique due to its naphthalene ring structure, which imparts distinct chemical properties and reactivity . Similar compounds include:

These comparisons highlight the unique aspects of this compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-methylnaphthalene-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGMHYHWSPDNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647827
Record name 4-Methylnaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87700-67-2
Record name 4-Methylnaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.35 g (1.89 mmol) of 4-methyl-1-napthoic acid in 3 mL of dry dichloromethane under argon, was added 2.5 ml (34.3 mmol) of thionyl chloride. The solution was refluxed for 4 hrs and the solvent and excess thionyl chloride were removed by vacuum distillation to give a red oil, which was used without further purification.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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